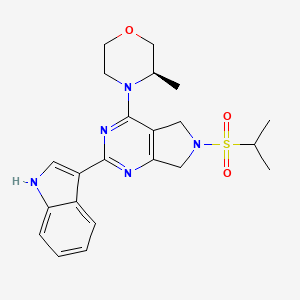
Atr-IN-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atr-IN-12 is a potent inhibitor of ataxia telangiectasia and Rad3-related kinase. This compound has shown significant promise in the field of cancer research due to its ability to inhibit the activity of ataxia telangiectasia and Rad3-related kinase, which plays a crucial role in the DNA damage response pathway . This compound has an inhibitory concentration (IC50) value of 0.007 micromolar, making it a highly effective compound for research and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of Atr-IN-12 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using a series of condensation reactions involving aromatic and heterocyclic compounds.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions. These reactions often involve the use of reagents such as halides, amines, and alcohols.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to increase efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Atr-IN-12 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are oxidized derivatives of this compound.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of this compound.
Substitution: this compound can undergo substitution reactions with various nucleophiles, such as amines or thiols, resulting in substituted derivatives of this compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and copper iodide .
Wissenschaftliche Forschungsanwendungen
Atr-IN-12 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of ataxia telangiectasia and Rad3-related kinase and its effects on the DNA damage response pathway.
Biology: In biological research, this compound is used to investigate the role of ataxia telangiectasia and Rad3-related kinase in cell cycle regulation and apoptosis.
Medicine: this compound has shown potential as an anti-cancer agent due to its ability to inhibit ataxia telangiectasia and Rad3-related kinase, which is often overexpressed in cancer cells. It is being studied for its potential use in cancer therapy.
Wirkmechanismus
Atr-IN-12 exerts its effects by inhibiting the activity of ataxia telangiectasia and Rad3-related kinase. This kinase is involved in the DNA damage response pathway, where it phosphorylates several downstream proteins involved in cell cycle regulation and DNA repair. By inhibiting ataxia telangiectasia and Rad3-related kinase, this compound prevents the phosphorylation of these proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Atr-IN-12 is unique compared to other ataxia telangiectasia and Rad3-related kinase inhibitors due to its high potency and selectivity. Similar compounds include:
VE-821: Another potent ataxia telangiectasia and Rad3-related kinase inhibitor with an IC50 value of 0.026 micromolar.
AZD6738: A selective ataxia telangiectasia and Rad3-related kinase inhibitor with an IC50 value of 0.001 micromolar.
ETP-46464: An ataxia telangiectasia and Rad3-related kinase inhibitor with an IC50 value of 0.033 micromolar.
Compared to these compounds, this compound has a unique balance of potency and selectivity, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C22H27N5O3S |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
(3R)-4-[2-(1H-indol-3-yl)-6-propan-2-ylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-4-yl]-3-methylmorpholine |
InChI |
InChI=1S/C22H27N5O3S/c1-14(2)31(28,29)26-11-18-20(12-26)24-21(17-10-23-19-7-5-4-6-16(17)19)25-22(18)27-8-9-30-13-15(27)3/h4-7,10,14-15,23H,8-9,11-13H2,1-3H3/t15-/m1/s1 |
InChI-Schlüssel |
DLXAYOXMPQUZEL-OAHLLOKOSA-N |
Isomerische SMILES |
C[C@@H]1COCCN1C2=NC(=NC3=C2CN(C3)S(=O)(=O)C(C)C)C4=CNC5=CC=CC=C54 |
Kanonische SMILES |
CC1COCCN1C2=NC(=NC3=C2CN(C3)S(=O)(=O)C(C)C)C4=CNC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



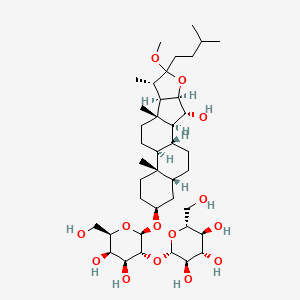
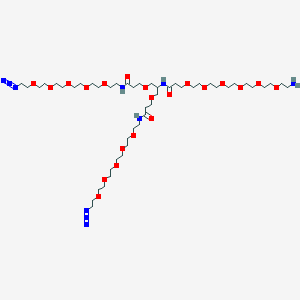
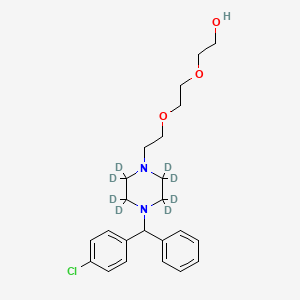

![(S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B12422861.png)

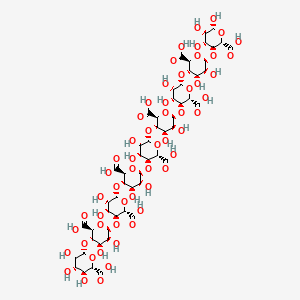
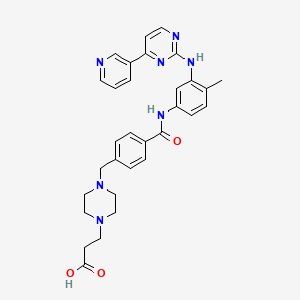
![1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12422879.png)

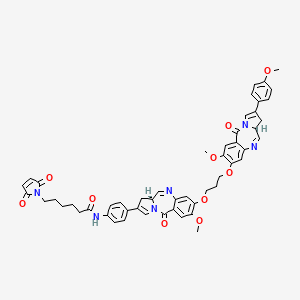
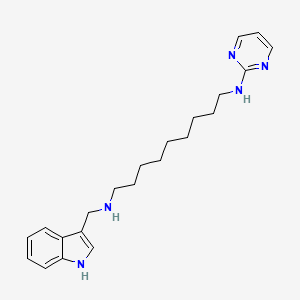
![[4-[(3S,4S)-3-fluoro-1-[(3R)-1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]phenyl] dihydrogen phosphate](/img/structure/B12422891.png)
